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Introduction and Mechanism of Action

SAR-20347 is a potent ATP-competitive inhibitor of the Janus kinase (JAK) family, with a primary
selectivity for TYK2 and JAKI1 [1] [2] [3]. Its therapeutic potential stems from its ability to disrupt the
intracellular signaling of key cytokines implicated in the pathogenesis of various autoimmune and

inflammatory diseases.

The JAK-STAT pathway is a critical signaling node for over 60 cytokines, growth factors, and hormones
[4]. In autoimmune pathologies like psoriasis, a dysregulated immune response leads to the overproduction
of pro-inflammatory cytokines. Many of these cytokines, including IL-12, IL-23, IL-22, and type I
interferons (IFN-o/B), depend on TYK2 and JAK1 for signal transduction [2] [5] [6]. By inhibiting this

signaling cascade, SAR-20347 ameliorates downstream inflammatory processes.

e IL-23/IL-17 Axis: IL-23, signaling through a TYK2/JAK2 pair, is crucial for the development and
maintenance of Th17 cells, which produce IL-17 and IL-22 [5] [6]. This axis is a central driver of
psoriasis pathogenesis.

e IL-22 Signaling: IL-22, which signals through a receptor complex utilizing JAK1 and TYK2, directly
acts on keratinocytes to promote epidermal hyperplasia and aberrant differentiation [1] [2].

The following diagram illustrates the key signaling pathways inhibited by SAR-20347 in the context of

psoriasis:
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Key Signaling Pathways Inhibited by SAR-20347
Quantitative Profiling of SAR-20347

Kinase Selectivity Profile

The potency and selectivity of SAR-20347 were characterized through biochemical kinase assays. The table

below summarizes its half-maximal inhibitory concentration (ICso) values against the JAK family members

[3]1[7].

Table 1: Inhibitory Profile (ICs0) of SAR-20347 against JAK Family Kinases
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Kinase Target Reported ICso (NM) Primary Specificity
TYK2 0.6 Primary

JAK1 23 Secondary

JAK2 26 Off-target

JAK3 41 Off-target

This data confirms that SAR-20347 is most potent against TYK2, with over 38-fold selectivity over JAK1,
and significantly greater selectivity over JAK2 and JAK3 [3].

Cellular and In Vivo Activity

The functional consequences of kinase inhibition were demonstrated in various cellular and animal models.

Table 2: Cellular and In Vivo Efficacy of SAR-20347

Assay/Model System Cytokine/Stimulus Readout Result (ICso or Effect) Reference
NK-92 Cells IL-12 pSTAT4 ICs0 = 126 nM [3]
TF-1 Cells IL-12 IFN-y Dose-dependent inhibition  [3]
In Vivo (Mouse) IL-12 Serum IFN-y  91% inhibition (60 mg/kg)  [3]
In Vivo (Mouse) Imiquimod IL-17 Significant reduction [3]

Experimental Protocols

This section outlines key methodologies used to evaluate the activity of SAR-20347 in preclinical research.

In Vitro Cellular Assays
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3.1.1 Cytokine-Induced STAT Phosphorylation

¢ Objective: To measure the inhibition of JAK-STAT signaling in cell lines.
e Cell Lines: Human TF-1 or NK-92 cells [2].
e Protocol:

[e]

Serum Restriction: Culture cells overnight in starvation medium (e.g., OptiMEM with 0.5%
charcoal/dextran-stripped FBS).

Compound Pre-treatment: Plate cells and pre-incubate with SAR-20347 (e.g., 1 nM-10 uM) or
vehicle control (0.5% DMSO) for 20 minutes at 37°C and 5% COa.

Cytokine Stimulation: Stimulate cells with relevant cytokines (e.g., IL-12 for TYK2-dependent
signaling in NK-92 cells).

Detection: After a short incubation, lyse cells and measure phosphorylated STAT (pSTAT)
levels using a quantitative method such as Meso Scale Discovery (MSD)
electrochemiluminescence assays.

Data Analysis: Calculate ICso values by comparing pSTAT signals in compound-treated wells
to vehicle/cytokine controls [2].

3.1.2 Kinase Inhibition Screening

e Objective: To determine biochemical potency and selectivity across a kinase panel.
e Methods:

[e]

[e]

Radiolabeled ATP Assay: Kinases are incubated with SAR-20347 in the presence of 3P-ATP.
Reactions are spotted onto P81 filter paper, washed to remove unincorporated ATP, and the
remaining radioactivity is quantified using a phosphorimager to determine kinase activity [2].
Time-Resolved FRET (TR-FRET) Assay: Uses a recombinant kinase, ATP, and a GFP-labeled
STAT3 substrate. The reaction is stopped, and a terbium-labeled anti-pSTAT3 antibody is
added. When the kinase is active, phosphorylation brings the GFP and Tb into proximity,
producing a FRET signal. Inhibition by SAR-20347 reduces this signal [2].

In Vivo Efficacy Model

Imiquimod-Induced Psoriasis-like Dermatitis Model

¢ Objective: To evaluate the efficacy of SAR-20347 in a preclinical model of psoriasis [1] [2] [8].
e Animals: Wild-type mice.

¢ Disease Induction: Apply imiquimod cream (e.g., 5%) daily to the shaved back skin for 5-7
consecutive days to induce skin inflammation and plague formation.

e Compound Administration: Administer SAR-20347 (e.g., via oral gavage) concurrently with or prior
to imiquimod application. A dose of 60 mg/kg has been used to demonstrate efficacy [3].

e Disease Assessment:
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o Clinical Scoring: Score disease severity daily based on erythema, scaling, and skin thickness.
o Tissue Analysis: At endpoint, collect skin tissue for:
= Histopathology: Assess epidermal thickness (acanthosis), immune cell infiltration, and
keratinocyte activation.
= Cytokine Analysis: Measure levels of key cytokines (e.g., IL-23, IL-17, IL-22, IFN-y) in
skin homogenates or serum by ELISA or multiplex immunoassays.
= Gene Expression: Quantify mRNA levels of inflammatory markers and antimicrobial
peptides via RT-gPCR.

Research Applications and Key Findings

The primary research application of SAR-20347 has been in investigating the role of dual TYK2/JAK1

inhibition in psoriasis [1] [8].

In the imiquimod-induced psoriasis model, treatment with SAR-20347 led to a striking decrease in disease

pathology. Key findings included [1] [2]:

¢ Reduced clinical scores for erythema, scaling, and skin thickness.

¢ Decreased epidermal hyperplasia (acanthosis) and keratinocyte activation.

e Downregulation of pro-inflammatory cytokines central to disease pathogenesis, including IL-23,
IL-17, and IL-22.

¢ Inhibition of the IL-23/IL-17 axis, a critical driver of psoriatic inflammation.

Comparative studies with TYK2 mutant mice revealed that dual inhibition of both TYK2 and JAK1 was
more effective in reducing psoriasis pathogenesis than TYK?2 inhibition alone [1] [2]. This highlights the

therapeutic advantage of targeting multiple cytokine pathways involved in the disease.

Comparative JAK Inhibitor Profiles

SAR-20347 is one of many compounds developed to target the JAK-STAT pathway. The table below places

it in the context of other JAK inhibitors, illustrating its unique selectivity profile [7].

Table 3: Selectivity Profiles of JAK Inhibitors (ICso values in nM)
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Compound Primary Target(s) JAK1 JAK2 JAK3 TYK2
SAR-20347 TYK2, JAK1 23 26 41 0.6
Tofacitinib Jak3, Jakl 112 20 1 34
Ruxolitinib Jak1l, Jak2 3.3 2.8 428 19
Upadacitinib Jakl 47 120 2,300 4,700
BMS-986165 Tyk2 (allosteric) n.a. n.a. n.a. 2-14

Important Research Status Note

According to the database AdisInsight, the development of SAR-20347 (also known under program codes
SAR-T29, SAR-T33, SAR-T38) for autoimmune disorders has been discontinued at the preclinical stage

in both the USA and UK [9]. The reasons for discontinuation are not detailed in the available literature.

Despite its discontinued status, SAR-20347 remains a valuable research tool for understanding the biology
of dual TYK2/JAKT1 inhibition and for validating these kinases as targets for immune-mediated diseases. The
promising research with SAR-20347 contributed to the ongoing interest in TYK2 inhibition, exemplified by
the subsequent development and approval of the allosteric TYK2 inhibitor deucravacitinib for plaque

psoriasis [5] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Inhibition of TYK2 and JAK1 ameliorates imiquimod-induced... [pubmed.ncbi.nim.nih.gov]

2. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod ... [pmc.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 6/8 Tech Support


https://www.smolecule.com/products/s542453?utm_src=pdf-body
https://adisinsight.springer.com/drugs/800046602?error=cookies_not_supported&code=cac98414-cc97-4d17-8871-cf63daa3713a
https://www.smolecule.com/products/s542453?utm_src=pdf-body
https://www.smolecule.com/products/s542453?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9959504/
https://www.mdpi.com/1422-0067/24/4/3391
https://www.smolecule.com/products/s542453?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/25156366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170002/
https://www.smolecule.com/products/s542453?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

3. SAR-20347 | TYK2 Inhibitor [medchemexpress.com]

4. Targeting the Janus Kinase Family in Autoimmune Skin ... [frontiersin.org]

5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [pmc.ncbi.nim.nih.gov]

6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]

7. Tyrosine Kinases in Autoimmune and Inflammatory Skin ... [pmc.ncbi.nim.nih.gov]

8. Promising Step in Psoriasis Drug Development [sri.com]

9. programme: Research ... - AdisInsight autoimmune diseases [adisinsight.springer.com]

To cite this document: Smolecule. [SAR-20347: Application Notes and Protocols for Autoimmune
Disease Research]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b542453#sar-20347-autoimmune-disease-research-

applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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